molecular formula C8H16O4S2 B073775 trans-1,2-Bis(propylsulfonyl)ethylene CAS No. 1113-14-0

trans-1,2-Bis(propylsulfonyl)ethylene

Cat. No. B073775
CAS RN: 1113-14-0
M. Wt: 240.3 g/mol
InChI Key: YTPMCWYIRHLEGM-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-1,2-Bis(propylsulfonyl)ethylene, also known as BPSE, is a chemical compound that has been widely used in scientific research due to its unique properties. BPSE is a symmetrical disulfone that has two propyl groups attached to the sulfur atoms on either side of the ethylene bridge. This compound is highly stable and has a low melting point, making it an ideal candidate for various laboratory experiments.

Mechanism Of Action

Trans-1,2-Bis(propylsulfonyl)ethylene is a crosslinking agent that forms covalent bonds with amino acid residues in proteins and peptides. The sulfur atoms in trans-1,2-Bis(propylsulfonyl)ethylene react with the amino groups of lysine and cysteine residues to form stable sulfonamide and sulfide linkages, respectively. This results in the formation of a network of covalent bonds that stabilizes the protein structure.

Biochemical And Physiological Effects

Trans-1,2-Bis(propylsulfonyl)ethylene has been shown to have a minimal effect on the biochemical and physiological properties of proteins and peptides. It does not interfere with the biological activity of proteins and has no significant toxicity or immunogenicity.

Advantages And Limitations For Lab Experiments

The use of trans-1,2-Bis(propylsulfonyl)ethylene in laboratory experiments has several advantages. It is a highly stable compound that is easy to synthesize and purify. It has a low melting point, which makes it easy to handle and use in various experiments. However, trans-1,2-Bis(propylsulfonyl)ethylene has some limitations. It can only be used with proteins and peptides that have lysine or cysteine residues, which limits its applicability. Additionally, the crosslinking reaction can be affected by pH, temperature, and the presence of other chemicals, which can affect the stability of the crosslinked product.

Future Directions

There are several future directions for the use of trans-1,2-Bis(propylsulfonyl)ethylene in scientific research. One area of interest is the development of new biomaterials that can be used in tissue engineering and drug delivery applications. trans-1,2-Bis(propylsulfonyl)ethylene can be used to crosslink peptides and proteins to create hydrogels that can mimic the extracellular matrix of various tissues. Another area of interest is the use of trans-1,2-Bis(propylsulfonyl)ethylene in the development of new diagnostic tools. trans-1,2-Bis(propylsulfonyl)ethylene can be used to crosslink antibodies and antigens to create stable complexes that can be used in various diagnostic assays. Additionally, the use of trans-1,2-Bis(propylsulfonyl)ethylene in the development of new therapeutics is an area of interest. trans-1,2-Bis(propylsulfonyl)ethylene can be used to crosslink proteins and peptides to create stable complexes that can be used as drugs or drug delivery vehicles.

Synthesis Methods

The synthesis of trans-1,2-Bis(propylsulfonyl)ethylene involves the reaction of 1,2-dibromoethane with sodium sulfite in the presence of propyl alcohol. The reaction yields trans-1,2-Bis(propylsulfonyl)ethylene as a white crystalline solid, which can be purified through recrystallization.

Scientific Research Applications

Trans-1,2-Bis(propylsulfonyl)ethylene has been widely used in scientific research as a crosslinking agent for proteins and peptides. It has been shown to be effective in stabilizing protein structures and preventing denaturation. trans-1,2-Bis(propylsulfonyl)ethylene has also been used in the development of new biomaterials, such as hydrogels, for tissue engineering and drug delivery applications.

properties

CAS RN

1113-14-0

Product Name

trans-1,2-Bis(propylsulfonyl)ethylene

Molecular Formula

C8H16O4S2

Molecular Weight

240.3 g/mol

IUPAC Name

1-[(E)-2-propylsulfonylethenyl]sulfonylpropane

InChI

InChI=1S/C8H16O4S2/c1-3-5-13(9,10)7-8-14(11,12)6-4-2/h7-8H,3-6H2,1-2H3/b8-7+

InChI Key

YTPMCWYIRHLEGM-BQYQJAHWSA-N

Isomeric SMILES

CCCS(=O)(=O)/C=C\S(=O)(=O)CCC

SMILES

CCCS(=O)(=O)C=CS(=O)(=O)CCC

Canonical SMILES

CCCS(=O)(=O)C=CS(=O)(=O)CCC

Other CAS RN

1113-14-0

Origin of Product

United States

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